molecular formula C9H5KN2O3 B6151692 potassium 2-oxo-1,2-dihydroquinazoline-4-carboxylate CAS No. 1023511-63-8

potassium 2-oxo-1,2-dihydroquinazoline-4-carboxylate

Cat. No.: B6151692
CAS No.: 1023511-63-8
M. Wt: 228.25 g/mol
InChI Key: QYIZOGVOANIGHL-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydroquinazoline-3-carboxamides, which are similar to the compound , has been reported . These compounds have been synthesized and properly characterized, and their biological evaluation in inhibiting acetylcholinesterase enzyme (AChE) was evaluated . Another study reported the synthesis of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate using a triethylamine-mediated O-acylation reaction .


Molecular Structure Analysis

The molecular structure of potassium 2-oxo-1,2-dihydroquinazoline-4-carboxylate can be analyzed using spectroscopic, spectrometric, and thermal analyses . These methods enable a comprehensive understanding of its molecular structure and thermal properties .


Chemical Reactions Analysis

Cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles . In addition to some common heterocyclic compounds, the synthesis of other uncommon heterocycles such as thiadiazole, oxadiazole, fused heterocycles, and some seven- and eight-membered heterocycles starting with cyanoacetohydrazides and their derivatives is also reported .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various methods . These methods can provide information like boiling point, melting point, density, molecular formula, and molecular weight .

Mechanism of Action

While the specific mechanism of action for potassium 2-oxo-1,2-dihydroquinazoline-4-carboxylate is not explicitly mentioned in the search results, similar compounds such as 2-oxo-1,2-dihydroquinoline-3-carboxamides have been evaluated for their inhibitory action against the acetylcholinesterase enzyme .

Future Directions

The future directions of research on potassium 2-oxo-1,2-dihydroquinazoline-4-carboxylate could involve its potential applications in drug development and organic chemistry. Further studies could also explore its mechanism of action and potential therapeutic benefits .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for potassium 2-oxo-1,2-dihydroquinazoline-4-carboxylate involves the condensation of anthranilic acid with ethyl acetoacetate, followed by cyclization and subsequent reaction with potassium hydroxide.", "Starting Materials": [ "Anthranilic acid", "Ethyl acetoacetate", "Potassium hydroxide", "Acetic acid", "Ethanol", "Water" ], "Reaction": [ "Anthranilic acid is reacted with ethyl acetoacetate in the presence of acetic acid and ethanol to form ethyl 2-(2-aminophenyl)acetate.", "The ethyl 2-(2-aminophenyl)acetate is cyclized with acetic anhydride to form 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid.", "The 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid is then reacted with potassium hydroxide in water to form potassium 2-oxo-1,2-dihydroquinazoline-4-carboxylate." ] }

CAS No.

1023511-63-8

Molecular Formula

C9H5KN2O3

Molecular Weight

228.25 g/mol

IUPAC Name

potassium;2-oxo-1H-quinazoline-4-carboxylate

InChI

InChI=1S/C9H6N2O3.K/c12-8(13)7-5-3-1-2-4-6(5)10-9(14)11-7;/h1-4H,(H,12,13)(H,10,11,14);/q;+1/p-1

InChI Key

QYIZOGVOANIGHL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=O)N2)C(=O)[O-].[K+]

Purity

95

Origin of Product

United States

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